2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine
CAS No.:
Cat. No.: VC16010027
Molecular Formula: C10H10N2
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2 |
|---|---|
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | 7,8-diazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene |
| Standard InChI | InChI=1S/C10H10N2/c1-2-7-12-10(6-1)8-4-3-5-9(8)11-12/h1-2,6-7H,3-5H2 |
| Standard InChI Key | YTQLPYGSCLGEPF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C3C=CC=CN3N=C2C1 |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound’s bicyclic framework consists of a pyrazolo[1,5-a]pyridine moiety fused to a cyclopentane ring. The pyrazolo[1,5-a]pyridine system contains two nitrogen atoms at positions 1 and 2, contributing to its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions. The cyclopentane ring introduces conformational rigidity, which enhances binding affinity to biological targets while moderating solubility through hydrophobic effects .
Spectroscopic and Crystallographic Validation
X-ray crystallographic studies of derivatives, such as 7-amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester, confirm the planar geometry of the pyrazolo[1,5-a]pyridine core and the puckered conformation of the cyclopentane ring . Nuclear magnetic resonance (NMR) data reveal distinct proton environments: the cyclopentane methylene groups resonate at δ 2.62 ppm (singlet), while aromatic protons on the pyridine ring appear between δ 7.20 and 7.82 ppm . Infrared (IR) spectra show characteristic absorption bands for amino (3325 cm), cyano (2216 cm), and carbonyl (1701 cm) groups .
Synthetic Methodologies
Cross-Dehydrogenative Coupling (CDC)
A highly efficient route involves the reaction of -amino-2-iminopyridines with 1,3-cyclopentanedione under oxidative conditions. For example, treating -amino-2-iminopyridine 1a with 1,3-cyclopentanedione 7 in ethanol under an oxygen atmosphere at 130°C yields 2,3-dihydrocyclopenta[3, pyrazolo[1,5-a]pyridin-1-one 8a in 72% yield . Acetic acid (6 equivalents) acts as a proton donor, while molecular oxygen serves as the terminal oxidant, preventing the formation of triazolo[1,5-a]pyridine byproducts .
Optimization and Substrate Scope
Reaction optimization studies demonstrate that increasing acetic acid loading from 2 to 6 equivalents enhances yields from 34% to 74% . Electron-withdrawing groups (e.g., cyano) on the pyridine ring improve reactivity, whereas electron-donating groups (e.g., methoxy) reduce conversion rates. The substrate scope extends to β-dicarbonyl compounds, including acetylacetone and ethyl benzoylacetate, enabling the synthesis of diverse derivatives .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich pyrazolo[1,5-a]pyridine core undergoes electrophilic substitution at the C-5 and C-7 positions. Nitration with nitric acid in acetic anhydride introduces nitro groups, which can be reduced to amines for further functionalization. Halogenation with bromosuccinimide (NBS) or iodine monochloride yields bromo- or iodo-derivatives, facilitating cross-coupling reactions.
Ring-Opening and Rearrangement
Under basic conditions, the cyclopentane ring undergoes retro-aldol cleavage to form linear ketones, which can recyclize under acidic conditions. For instance, treatment with aqueous NaOH generates a diketone intermediate, while HCl catalysis regenerates the bicyclic structure.
Applications in Medicinal Chemistry and Material Science
Drug Discovery
The compound’s scaffold is a versatile template for designing kinase inhibitors, antiviral agents, and anti-inflammatory drugs. Its balanced lipophilicity (clogP = 2.1) and polar surface area (PSA = 58 Ų) align with Lipinski’s rule of five, ensuring favorable pharmacokinetics.
Optoelectronic Materials
Comparative Analysis with Analogous Heterocycles
| Compound | Structural Features | Biological Activity | Key Advantage |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Pyrimidine instead of cyclopentane | Anticancer (IC = 8 nM) | Higher metabolic stability |
| 4-Amino-pyrazolo[1,5-a]pyridine | Amino substitution at C-4 | Antifungal (MIC = 2 μg/mL) | Improved aqueous solubility |
| Pyrazolo[3,4-b]quinoline | Fused quinoline system | Antitubercular (MIC = 0.5 μg/mL) | Broader antimicrobial spectrum |
Future Directions and Challenges
Prospective research should focus on:
-
Developing enantioselective syntheses to access chiral derivatives for CNS drug discovery.
-
Optimizing solubility via prodrug strategies (e.g., phosphate esters).
-
Expanding the substrate scope of CDC reactions to include heteroatom-containing diketones.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume